molecular formula C14H29NO5 B8116820 Methylamino-PEG3-t-butyl ester CAS No. 217817-03-3

Methylamino-PEG3-t-butyl ester

Cat. No.: B8116820
CAS No.: 217817-03-3
M. Wt: 291.38 g/mol
InChI Key: AUPLFZLXXCVJFE-UHFFFAOYSA-N
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Description

Methylamino-PEG3-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a methylamino group and a tert-butyl ester. The methylamino group can react with carboxylic acids and carbonyls, while the carboxyl group is protected by the tert-butyl group. This compound is often used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade target proteins by exploiting the ubiquitin-proteasome system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methylamino-PEG3-t-butyl ester typically involves the reaction of a PEG derivative with a methylamine and a tert-butyl ester. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methylamino-PEG3-t-butyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions with carboxylic acids and carbonyl compounds.

    Deprotection Reactions: The tert-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include carboxylic acids and carbonyl compounds.

    Deprotection Reactions: Acidic conditions, such as the use of hydrochloric acid or trifluoroacetic acid, are employed to remove the tert-butyl protecting group.

Major Products Formed

    Substitution Reactions: The major products are the corresponding amides or imines, depending on the nature of the reacting carbonyl compound.

    Deprotection Reactions: The major product is the free carboxylic acid.

Scientific Research Applications

Methylamino-PEG3-t-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a PEG linker in the synthesis of complex molecules, including PROTACs.

    Biology: It is employed in the modification of biomolecules to enhance their solubility and stability.

    Medicine: It is used in drug delivery systems to improve the pharmacokinetic properties of therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methylamino-PEG3-t-butyl ester involves its role as a linker in the synthesis of PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The methylamino group and the PEG spacer in this compound facilitate the binding and degradation process .

Comparison with Similar Compounds

Similar Compounds

    Amino-PEG3-t-butyl ester: Contains an amino group instead of a methylamino group.

    Methylamino-PEG2-t-butyl ester: Has a shorter PEG chain compared to Methylamino-PEG3-t-butyl ester.

Uniqueness

This compound is unique due to its specific combination of a methylamino group and a PEG3 spacer, which provides optimal solubility and reactivity for various applications. Its ability to act as a versatile linker in the synthesis of PROTACs and other complex molecules sets it apart from similar compounds .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO5/c1-14(2,3)20-13(16)5-7-17-9-11-19-12-10-18-8-6-15-4/h15H,5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPLFZLXXCVJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220292
Record name 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217817-03-3
Record name 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=217817-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4,7,10-trioxa-13-azatetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 250-mL sealed bottle, was placed a solution of tert-butyl 3-(2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethoxy)propanoate (14 g, 32.41 mmol, 1.00 equiv) in tetrahydrofuran (5 mL), and CH3NH2 (66.9 g, 712.16 mmol, 21.98 equiv, 33% in ethanol). The resulting solution was stirred overnight at 50° C. The resulting mixture was concentrated under vacuum. The residue was dissolved in 150 mL of dichloromethane. The resulting mixture was washed with 2×150 mL of water and 1×150 mL of brine, dried over sodium sulfate, and concentrated under vacuum. This resulted in 8.2 g (87%) of product as a yellow oil.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
66.9 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
87%

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